Tributyl-(4-phenoxyphenyl)stannane
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Overview
Description
Tributyl-(4-phenoxyphenyl)stannane is an organotin compound with the chemical formula C24H36OSn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(4-phenoxyphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 4-phenoxyphenyl halides under specific conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tributyl-(4-phenoxyphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include radical initiators like AIBN, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Tributyl-(4-phenoxyphenyl)stannane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tributyl-(4-phenoxyphenyl)stannane involves its ability to participate in radical reactions. The compound can donate or accept radicals, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used organotin compound in radical reactions.
Phenyltributylstannane: Similar in structure but with a phenyl group instead of a phenoxy group.
Uniqueness
Tributyl-(4-phenoxyphenyl)stannane is unique due to the presence of the phenoxy group, which imparts different reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the phenoxy group can participate in further reactions .
Properties
IUPAC Name |
tributyl-(4-phenoxyphenyl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.3C4H9.Sn/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;3*1-3-4-2;/h1,3-10H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEXQGHFMDSTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36OSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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